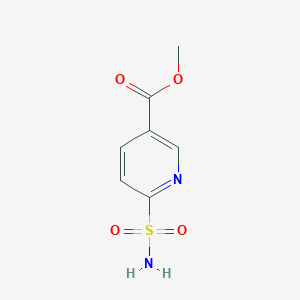

Methyl 6-sulfamoylnicotinate

Description

Methyl 6-sulfamoylnicotinate is a nicotinic acid derivative where the carboxylic acid group at the 6-position is esterified with a methyl group and substituted with a sulfamoyl moiety. However, commercial availability of Methyl 6-sulfamoylnicotinate has been discontinued by suppliers such as CymitQuimica, limiting its current accessibility for industrial applications .

Properties

IUPAC Name |

methyl 6-sulfamoylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-6(9-4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGJBMYXNVFCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-sulfamoylnicotinate typically involves the reaction of 6-sulfamoyl-nicotinic acid methyl ester with sodium hydride in N,N-dimethyl-formamide at 0°C for approximately 10 minutes. This is followed by the addition of methyl iodide and further reaction for one hour .

Industrial Production Methods: While specific industrial production methods for Methyl 6-sulfamoylnicotinate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-sulfamoylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less documented.

Common Reagents and Conditions:

Sodium Hydride: Used in the initial deprotonation step.

Methyl Iodide: Acts as a methylating agent.

N,N-Dimethyl-formamide: Serves as the solvent for the reactions.

Major Products: The primary product of these reactions is Methyl 6-sulfamoylnicotinate itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-sulfamoylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the context of nicotinic acid derivatives.

Industry: Utilized in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-sulfamoylnicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is believed to exert its effects through interactions with nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These interactions can lead to various physiological responses, including vasodilation and modulation of neurotransmitter release.

Comparison with Similar Compounds

Methyl 6-sulfamoylnicotinate belongs to the broader class of methyl esters, which are widely employed in organic synthesis, analytical chemistry, and material science. Below is a detailed comparison with structurally or functionally analogous compounds.

Structural and Functional Analogues

Methyl Esters of Heterocyclic Carboxylic Acids

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate

- Structure : A brominated thiazole derivative with a cyclopropyl substituent.

- Applications : Used in the synthesis of antiviral and antibacterial agents.

- Status : Discontinued (similar to Methyl 6-sulfamoylnicotinate) .

Methyl salicylate

- Structure : Aromatic ester derived from salicylic acid.

- Properties : Boiling point: 222°C; solubility: 0.07% in water (25°C) .

- Applications : Widely used in cosmetics, pharmaceuticals, and as a flavoring agent.

- Key Difference : Unlike Methyl 6-sulfamoylnicotinate, methyl salicylate lacks a sulfamoyl group, limiting its utility in sulfonamide drug synthesis .

Methyl Esters of Diterpenoid Acids

Sandaracopimaric acid methyl ester Structure: Methyl ester of a diterpenoid resin acid. Applications: Identified in plant resins (e.g., Austrocedrus chilensis) and used in gas chromatography for resin characterization . Key Difference: Natural origin contrasts with the synthetic nature of Methyl 6-sulfamoylnicotinate .

Z-Communic acid methyl ester

- Structure : Labdane-type diterpene ester.

- Applications : Studied in plant biochemistry and ecology for its role in resin defense mechanisms .

Physicochemical Properties

*Calculated based on molecular formula.

Research Findings and Industrial Relevance

- Methyl 6-sulfamoylnicotinate : Its discontinuation highlights challenges in sourcing sulfamoyl-containing intermediates, prompting reliance on alternative sulfonylation reagents .

- Methyl salicylate : Extensive industrial use due to low toxicity and established production methods, unlike the niche status of Methyl 6-sulfamoylnicotinate .

Biological Activity

Methyl 6-sulfamoylnicotinate (MSN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Overview

- Chemical Formula : C₇H₈N₂O₄S

- CAS Number : 285135-57-1

- Structure : MSN features a sulfamoyl group attached to the 6-position of the nicotinate ring, which is critical for its biological interactions.

Methyl 6-sulfamoylnicotinate primarily interacts with nicotinic acetylcholine receptors (nAChRs), similar to other nicotinic acid derivatives. The binding to these receptors can influence various signaling pathways, potentially affecting cell proliferation and apoptosis. The detailed pathways are not extensively documented, but preliminary studies suggest that MSN may modulate inflammatory responses and exhibit antitumor effects.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to MSN can inhibit the activity of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. Inhibition of RNR is associated with reduced cancer cell proliferation. Research has demonstrated that MSN may enhance antitumor effects in various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 25.0 | Induces apoptosis |

| SKOV3 (ovarian) | 30.5 | Growth inhibition |

| HCT-116 (colon) | 22.3 | Cell cycle arrest |

These findings suggest that MSN could serve as a lead compound for developing new anticancer agents.

Immunomodulatory Effects

MSN has also been investigated for its immunomodulatory properties. In vitro studies indicate that it may enhance the release of pro-inflammatory cytokines in response to Toll-like receptor (TLR) agonists. This effect can be beneficial in vaccine development, where MSN could act as an adjuvant to boost immune responses:

- Cytokines Enhanced : IL-6, TNF-α

- Cell Types : THP-1 monocytic cells, primary murine dendritic cells

Case Studies and Research Findings

- Study on Antitumor Activity :

- Immunostimulatory Properties :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-sulfamoylnicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfamoylation of methyl nicotinate derivatives under controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of sulfamoyl chloride to the precursor. Catalysts such as triethylamine or pyridine can enhance yield by neutralizing HCl byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the product. Optimization requires iterative testing of reaction time and reagent ratios, with characterization by TLC or HPLC to monitor progress .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Methyl 6-sulfamoylnicotinate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying sulfamoyl (-SO₂NH₂) and ester (-COOCH₃) functional groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 217.04).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm sulfonamide (1320–1160 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches.

Cross-validate data with reference standards or computational predictions (e.g., DFT calculations) .

Q. What safety protocols should be followed when handling Methyl 6-sulfamoylnicotinate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Control : Monitor airborne particles with HEPA filters. Avoid skin contact; wash immediately with soap and water if exposed.

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers).

- Emergency Measures : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention. Refer to Safety Data Sheets (SDS) for toxicity profiles (e.g., acute oral LD50 in rodents) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectral data and computational predictions for Methyl 6-sulfamoylnicotinate?

- Methodological Answer :

- Reproducibility Checks : Re-run experiments under identical conditions to rule out procedural errors.

- Computational Refinement : Adjust DFT parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) or solvent models (PCM or SMD) to better match experimental environments.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolysis derivatives) that may skew spectral results.

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., SciFinder or Reaxys) .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies involving Methyl 6-sulfamoylnicotinate?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., cell line variations, assay protocols).

- Dose-Response Modeling : Re-analyze raw data (if accessible) to calculate IC₅₀/EC₅₀ values with consistent statistical methods (e.g., nonlinear regression).

- Experimental Replication : Design orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Address batch-to-batch compound variability via NMR purity checks .

Q. How can the stability of Methyl 6-sulfamoylnicotinate under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 25–80°C. Monitor degradation kinetics via HPLC.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Degradation Product Identification : Isolate and characterize byproducts (e.g., sulfamic acid or nicotinic acid derivatives) via LC-MS/MS and NMR .

Q. What methodologies are recommended for assessing the ecological impact of Methyl 6-sulfamoylnicotinate in environmental matrices?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays to measure half-life in soil/water.

- Toxicity Profiling : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) for aquatic toxicity.

- Bioaccumulation Potential : Calculate logP values (e.g., via shake-flask method) and correlate with BCF (bioconcentration factor) models.

- Soil Mobility : Perform column leaching experiments to assess adsorption coefficients (Kd) .

Q. How can researchers design experiments to elucidate the mechanism of action of Methyl 6-sulfamoylnicotinate in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.

- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins.

- In Silico Docking: Perform molecular docking (e.g., AutoDock Vina) against putative targets (e.g., kinases or sulfotransferases).

- Validation : Knock out candidate targets using CRISPR/Cas9 and assess compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.